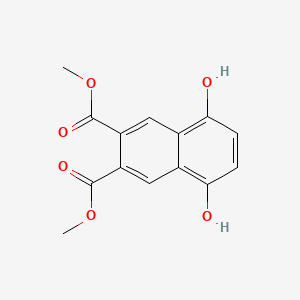
Dimethyl 5,8-dihydroxy-2,3-naphthalenedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5,8-dihydroxy-2,3-naphthalenedicarboxylate is an organic compound with the molecular formula C14H12O6 It is a derivative of naphthalene, characterized by the presence of two methoxycarbonyl groups and two hydroxyl groups on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 5,8-dihydroxy-2,3-naphthalenedicarboxylate can be synthesized through several methods. One common approach involves the esterification of 5,8-dihydroxy-2,3-naphthalenedicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5,8-dihydroxy-2,3-naphthalenedicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and diols.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Dimethyl 5,8-dihydroxy-2,3-naphthalenedicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of dimethyl 5,8-dihydroxy-2,3-naphthalenedicarboxylate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The ester groups may also participate in esterification reactions, modifying the compound’s properties and interactions.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,3-naphthalenedicarboxylate
- Dimethyl 2,6-naphthalenedicarboxylate
- Dimethyl 1,4-naphthalenedicarboxylate
Uniqueness
Dimethyl 5,8-dihydroxy-2,3-naphthalenedicarboxylate is unique due to the presence of hydroxyl groups at the 5 and 8 positions, which can significantly influence its chemical reactivity and biological activity compared to other dimethyl naphthalenedicarboxylates.
Properties
CAS No. |
681458-90-2 |
|---|---|
Molecular Formula |
C14H12O6 |
Molecular Weight |
276.24 g/mol |
IUPAC Name |
dimethyl 5,8-dihydroxynaphthalene-2,3-dicarboxylate |
InChI |
InChI=1S/C14H12O6/c1-19-13(17)9-5-7-8(6-10(9)14(18)20-2)12(16)4-3-11(7)15/h3-6,15-16H,1-2H3 |
InChI Key |
ABEVVHIECPVQAG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC(=C2C=C1C(=O)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















